molecular formula C20H20F3N5O B13843777 1-[4-(4-Butyltriazol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea

1-[4-(4-Butyltriazol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea

カタログ番号: B13843777
分子量: 403.4 g/mol
InChIキー: VUMMVGAJTABRLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BA103 is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic effects, particularly in the treatment of glioblastoma. This compound is a specific inhibitor of the helicase binding site of the human helicase protein DDX3X, which is involved in various cellular processes, including RNA metabolism and regulation of gene expression .

準備方法

The synthesis of BA103 involves several steps, starting with the selection of appropriate reagents and reaction conditions. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as coupling reactions, cyclization, and functional group modifications. Industrial production methods for BA103 focus on optimizing yield and purity, often involving large-scale reactions under controlled conditions to ensure consistency and reproducibility .

化学反応の分析

BA103 undergoes various types of chemical reactions, including:

    Oxidation: BA103 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert BA103 into reduced forms, which may exhibit different biological activities.

    Substitution: BA103 can participate in substitution reactions, where specific functional groups are replaced by others, potentially altering its properties and activity.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

BA103 has shown promising therapeutic effects in preclinical models of glioblastoma, a highly aggressive form of brain cancer. It has been demonstrated to significantly reduce the proliferation and migration of glioblastoma cells, such as U87 and U251 cells, by downregulating the oncogenic protein β-catenin .

作用機序

BA103 exerts its effects by specifically inhibiting the helicase activity of the DDX3X protein. This inhibition disrupts the normal function of DDX3X, leading to a reduction in the proliferation and migration of cancer cells. The compound targets the ATPase activity of DDX3X, preventing the unwinding of RNA and subsequent gene expression processes. This mechanism of action highlights the potential of BA103 as a targeted therapeutic agent for cancers that rely on DDX3X activity .

類似化合物との比較

BA103 is unique in its specific inhibition of the DDX3X helicase binding site. Similar compounds that target DDX3X include other ATPase inhibitors, which also block the helicase activity of DDX3X. BA103 has shown a broader spectrum of anticancer activity and better tolerability in preclinical models compared to other inhibitors . Some similar compounds include:

BA103 stands out due to its specific targeting of the DDX3X helicase binding site and its promising therapeutic effects in glioblastoma models .

特性

分子式

C20H20F3N5O

分子量

403.4 g/mol

IUPAC名

1-[4-(4-butyltriazol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C20H20F3N5O/c1-2-3-6-15-13-28(27-26-15)16-11-9-14(10-12-16)24-19(29)25-18-8-5-4-7-17(18)20(21,22)23/h4-5,7-13H,2-3,6H2,1H3,(H2,24,25,29)

InChIキー

VUMMVGAJTABRLI-UHFFFAOYSA-N

正規SMILES

CCCCC1=CN(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。